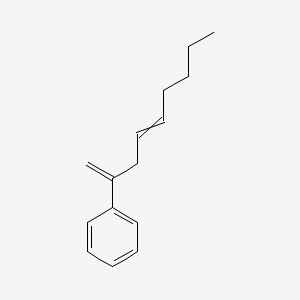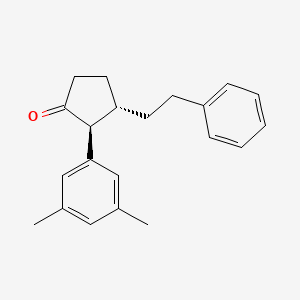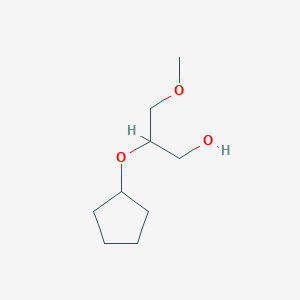
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol is an organic compound that belongs to the class of benzothiadiazoles
Métodos De Preparación
The synthesis of (4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the use of benzo[c][1,2,5]thiadiazole as a core structure, which is then modified through various chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential use in bioimaging and as a fluorescent probe for detecting biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with electron-rich and electron-deficient sites, making it an effective electron donor or acceptor. This property is particularly useful in applications such as organic electronics and photovoltaics, where efficient charge transfer is essential[4][4].
Comparación Con Compuestos Similares
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol can be compared with other similar compounds such as:
4,7-Dibromo-2,1,3-benzothiadiazole: Known for its use in the synthesis of light-emitting diodes and conducting polymers.
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: Used as a fluorescent sensor and in photovoltaic applications.
The uniqueness of this compound lies in its specific structural features that allow for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
630130-87-9 |
|---|---|
Fórmula molecular |
C12H14O2S |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
[5-(hydroxymethyl)-4-thiatricyclo[5.2.2.02,6]undeca-2,5,8-trien-3-yl]methanol |
InChI |
InChI=1S/C12H14O2S/c13-5-9-11-7-1-2-8(4-3-7)12(11)10(6-14)15-9/h1-2,7-8,13-14H,3-6H2 |
Clave InChI |
ARSLQGYHRXMLHF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC1C3=C(SC(=C23)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


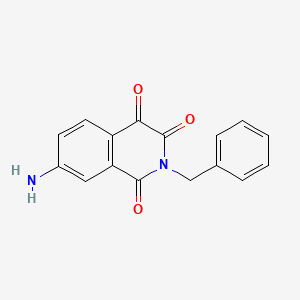
![N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea](/img/structure/B14214228.png)
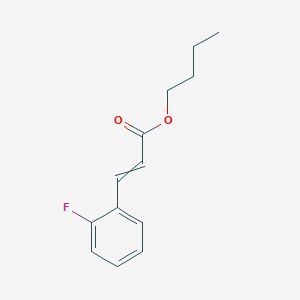
![S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine](/img/structure/B14214245.png)
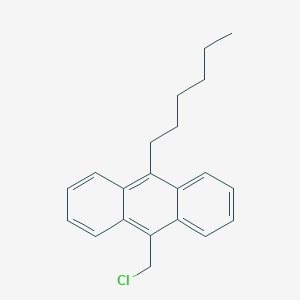
![1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]-](/img/structure/B14214261.png)

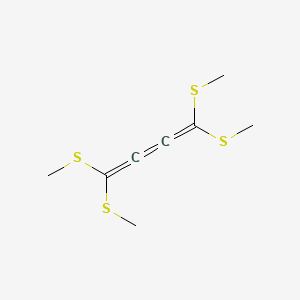
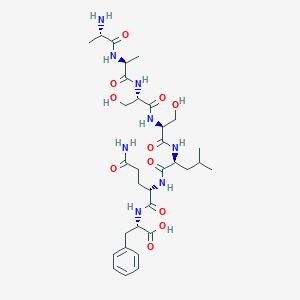
![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)

